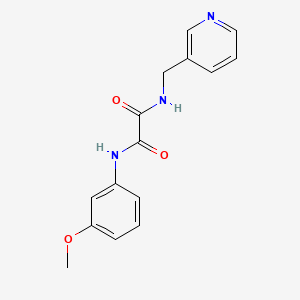![molecular formula C17H20N2O4S B4836973 2-{4-[(dimethylamino)sulfonyl]phenoxy}-N-(2-methylphenyl)acetamide](/img/structure/B4836973.png)
2-{4-[(dimethylamino)sulfonyl]phenoxy}-N-(2-methylphenyl)acetamide
Descripción general
Descripción
2-{4-[(dimethylamino)sulfonyl]phenoxy}-N-(2-methylphenyl)acetamide, also known as DMSA-PDMA, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the sulfonamide family of compounds and has been shown to possess a wide range of biochemical and physiological effects.
Mecanismo De Acción
The exact mechanism of action of 2-{4-[(dimethylamino)sulfonyl]phenoxy}-N-(2-methylphenyl)acetamide is not fully understood, but it is believed to involve the binding of the compound to specific biological molecules, such as proteins or DNA. This binding can cause changes in the conformation or activity of these molecules, which can then be detected using fluorescence microscopy.
Biochemical and Physiological Effects:
2-{4-[(dimethylamino)sulfonyl]phenoxy}-N-(2-methylphenyl)acetamide has been shown to have a wide range of biochemical and physiological effects, including the ability to selectively bind to specific biological molecules, the ability to induce changes in the conformation or activity of these molecules, and the ability to emit fluorescence when excited with light of a specific wavelength. These effects make this compound an important tool for studying the structure and function of biological molecules.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-{4-[(dimethylamino)sulfonyl]phenoxy}-N-(2-methylphenyl)acetamide in lab experiments is its ability to selectively bind to specific biological molecules, which allows for the detection and imaging of these molecules with high specificity and sensitivity. However, one of the main limitations of using this compound is its potential toxicity, which can limit its use in certain experimental systems.
Direcciones Futuras
There are many potential future directions for research involving 2-{4-[(dimethylamino)sulfonyl]phenoxy}-N-(2-methylphenyl)acetamide. One promising area of research involves the development of new fluorescent probes based on this compound, which could have improved sensitivity and specificity for detecting specific biological molecules. Another area of research involves the use of 2-{4-[(dimethylamino)sulfonyl]phenoxy}-N-(2-methylphenyl)acetamide in combination with other imaging techniques, such as electron microscopy or super-resolution microscopy, to gain a more comprehensive understanding of the structure and function of biological molecules. Additionally, further studies are needed to better understand the mechanism of action of this compound and its potential applications in various areas of scientific research.
Aplicaciones Científicas De Investigación
2-{4-[(dimethylamino)sulfonyl]phenoxy}-N-(2-methylphenyl)acetamide has been extensively studied for its potential applications in scientific research. One of the most promising areas of research involves the use of this compound as a fluorescent probe for detecting and imaging specific biological molecules, such as proteins and DNA. This technique, known as fluorescence microscopy, has become an important tool in many areas of biological research, including cell biology, genetics, and neuroscience.
Propiedades
IUPAC Name |
2-[4-(dimethylsulfamoyl)phenoxy]-N-(2-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S/c1-13-6-4-5-7-16(13)18-17(20)12-23-14-8-10-15(11-9-14)24(21,22)19(2)3/h4-11H,12H2,1-3H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVNQIDWNELEMGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)COC2=CC=C(C=C2)S(=O)(=O)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl 4-({[3-(4-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}methyl)benzoate](/img/structure/B4836897.png)
![5-[(4-carboxybutanoyl)amino]-2-hydroxybenzoic acid](/img/structure/B4836898.png)
![1-[(3,5-dimethylphenoxy)methyl]-N-(2-fluoro-5-methylphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B4836913.png)
![3-[(ethylamino)sulfonyl]-4-methoxy-N-(2-methoxyethyl)benzamide](/img/structure/B4836915.png)
![2-cyano-N-(tetrahydro-2-furanylmethyl)-3-{1-[3-(trifluoromethyl)benzyl]-1H-indol-3-yl}acrylamide](/img/structure/B4836921.png)
![1-(3-fluorobenzoyl)-N-[2-(4-morpholinyl)ethyl]-4-piperidinecarboxamide](/img/structure/B4836927.png)
![7-cyclopropyl-9-(4-methoxyphenyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-imine](/img/structure/B4836929.png)

![2-[6-cyclopropyl-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]-N-propylacetamide](/img/structure/B4836948.png)
![2-[(4-allyl-5-{2-[(2,3-dichlorophenyl)amino]-2-oxoethyl}-4H-1,2,4-triazol-3-yl)thio]-N-(2-methyl-5-nitrophenyl)acetamide](/img/structure/B4836959.png)


![2-{4-[ethyl(methylsulfonyl)amino]phenoxy}-N-phenylacetamide](/img/structure/B4836978.png)
![6-amino-4-{3-bromo-5-ethoxy-4-[(2-methylbenzyl)oxy]phenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4836986.png)